molecular formula C7H16ClNO B6607244 1-amino-4,4-dimethylpentan-3-onehydrochloride CAS No. 2839143-11-0

1-amino-4,4-dimethylpentan-3-onehydrochloride

Cat. No.: B6607244
CAS No.: 2839143-11-0
M. Wt: 165.66 g/mol
InChI Key: WHJVYJDBZJMZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-4,4-dimethylpentan-3-onehydrochloride typically involves the reaction of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale chemical synthesis techniques, including batch and continuous flow processes. These methods ensure the efficient and consistent production of the compound, meeting the demands of various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-amino-4,4-dimethylpentan-3-onehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and substituted compounds with various functional groups, depending on the specific reagents and conditions used.

Scientific Research Applications

1-amino-4,4-dimethylpentan-3-onehydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-amino-4,4-dimethylpentan-3-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes, leading to various biological effects.

Comparison with Similar Compounds

1-amino-4,4-dimethylpentan-3-onehydrochloride can be compared with other similar compounds, such as:

    1-amino-4,4-dimethylpentan-3-one: This compound lacks the hydrochloride salt, which may affect its solubility and stability.

    4,4-dimethylpentan-3-one: This compound lacks the amino group, resulting in different chemical reactivity and biological activity.

    1-amino-4-methylpentan-3-one: This compound has a different substitution pattern, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability, making it suitable for various research and industrial applications.

Properties

IUPAC Name

1-amino-4,4-dimethylpentan-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2,3)6(9)4-5-8;/h4-5,8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJVYJDBZJMZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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